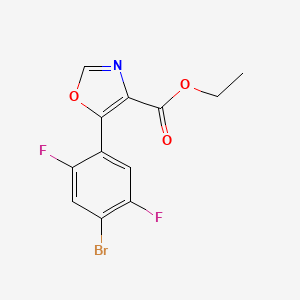

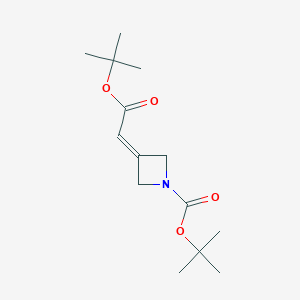

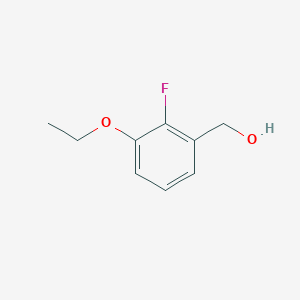

![molecular formula C10H5ClF3N3O B6315233 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde CAS No. 1802602-59-0](/img/structure/B6315233.png)

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde” is a chemical compound . It may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various scientific literature . The structure of the compounds was confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde” is characterized by the presence of a trifluoromethyl group and a triazolyl group attached to a benzaldehyde moiety .Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, it can be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .Aplicaciones Científicas De Investigación

Antibacterial Agents

The triazole core of 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde has been extensively studied for its antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity, which is crucial in the fight against drug-resistant bacteria . This compound can be a valuable scaffold for developing new antibacterial drugs to address public health concerns posed by antibiotic resistance.

Drug Development

The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs. This group is known to impart unique pharmacological properties to drug molecules. As such, 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde could be used in the synthesis of new drug candidates, particularly those targeting diseases where fluorine-containing compounds have shown efficacy .

Organic Synthesis

This compound may serve as a reactant in multi-component chemical reactions. For instance, it can be used in the synthesis of imidazoquinolinoacridinone derivatives when reacted with 2-halogenated aromatic aldehydes and cyclohexane-1,3-diones . These derivatives have potential applications in medicinal chemistry and materials science.

Material Science

Due to its unique chemical structure, 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde can be utilized in the field of materials science. Its properties make it suitable for studying biological processes and developing new materials with specific desired characteristics.

Hazardous Material Research

Given that this chemical is considered hazardous by OSHA standards, it also has applications in safety and hazardous material research. It can be used to study the effects of exposure to hazardous substances on the human body and the environment, and to develop safety protocols for handling such materials .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar triazole-based compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

Triazole-based compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJFDLUMNVHEPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N2C=C(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

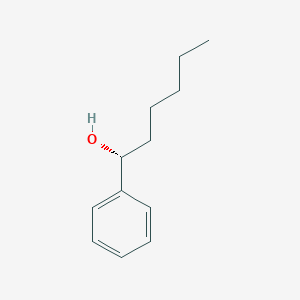

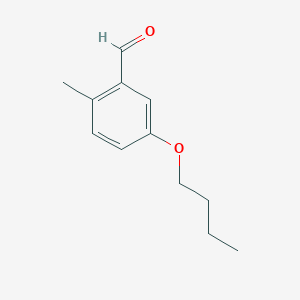

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)